N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
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Overview
Description
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, an oxane ring, and a tetrahydronaphthalene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the oxane ring: This step involves the cyclization of a suitable precursor to form the oxane ring.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction.
Formation of the tetrahydronaphthalene moiety: This step involves the hydrogenation of a naphthalene derivative.
Coupling of the oxane and tetrahydronaphthalene moieties: The final step involves the coupling of the two moieties to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are commonly used.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Aminated derivatives.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme involved in a disease pathway, thereby exerting therapeutic effects.
Comparison with Similar Compounds
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but different functional group.
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar structure but different functional group.
This compound derivatives: Various derivatives with modifications to the functional groups.
Properties
IUPAC Name |
N-(4-cyanooxan-4-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-17(7-9-21-10-8-17)19-16(20)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11H,1-4,7-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUXDNXRARGPFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3(CCOCC3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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